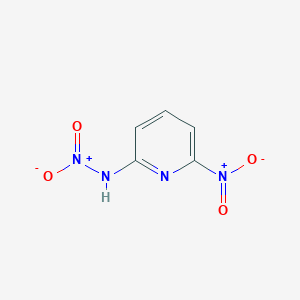

N-(6-Nitropyridin-2-yl)nitramide

Description

N-(6-Nitropyridin-2-yl)nitramide is a nitramide derivative featuring a pyridine ring substituted with a nitro group at the 6-position and a nitramide (-NH-NO₂) functional group at the 2-position. Nitramides are known for their applications in energetic materials, agrochemicals, and pharmaceuticals due to their reactive nitro and amine groups . The nitro group's position on the pyridine ring significantly influences electronic effects, solubility, and stability, making this compound distinct from its isomers and analogues.

Properties

CAS No. |

62031-17-8 |

|---|---|

Molecular Formula |

C5H4N4O4 |

Molecular Weight |

184.11 g/mol |

IUPAC Name |

N-(6-nitropyridin-2-yl)nitramide |

InChI |

InChI=1S/C5H4N4O4/c10-8(11)5-3-1-2-4(6-5)7-9(12)13/h1-3H,(H,6,7) |

InChI Key |

ITRGRJQBUUOWFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)[N+](=O)[O-])N[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Nitropyridin-2-yl)nitramide typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield the desired nitropyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety measures to handle the reactive intermediates and products.

Chemical Reactions Analysis

Types of Reactions

N-(6-Nitropyridin-2-yl)nitramide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used.

Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Key Structural Insights

- Nitro Position : The 6-nitro group in the target compound likely induces stronger electron-withdrawing effects compared to 3-nitro isomers, altering reactivity in nucleophilic substitutions and redox reactions .

- Heterocyclic Backbone : Pyridine-based nitramides (e.g., N-(3-Nitropyridin-2-yl)nitramide) exhibit higher thermal stability than phenyl analogues like tetryl (2,4,6-trinitrophenylmethylnitramine) but may have lower crystal density, reducing detonation velocity .

- Biological Activity : Chloropyridyl and benzimidazole derivatives (e.g., imidacloprid, N-(1H-benzimidazol-2-yl)nitramide) leverage heterocyclic cores for target-specific interactions, such as binding to insect nicotinic acetylcholine receptors or inhibiting topoisomerases .

Physicochemical and Energetic Properties

Table 2: Energetic Properties Comparison

| Compound | Detonation Velocity (m/s) | Thermal Decomposition Temp. (°C) | Oxygen Balance (%) | Sensitivity (Impact, J) |

|---|---|---|---|---|

| N-(3-Nitropyridin-2-yl)nitramide | ~7,200 | 180–200 | -15.2 | >5 |

| Tetryl | 7,850 | 130–140 | +4.8 | 3–4 |

| N-Methyl-N-(4-methyl-3-nitropyridin-2-yl)nitramide | ~6,900 | 210–230 | -20.1 | >7 |

- Thermal Stability : Pyridine nitramides decompose at higher temperatures (~200°C) than phenyl analogues like tetryl (~130°C), making them safer for controlled applications .

- Sensitivity : Nitropyridines are less impact-sensitive due to stabilized molecular symmetry, reducing accidental detonation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.